molecular formula C21H18N2S B2606108 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-57-2

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2606108
CAS No.: 476668-57-2
M. Wt: 330.45
InChI Key: LXPRCLKZIWPMTB-UNOMPAQXSA-N
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an ethylphenyl group and an acrylonitrile moiety, making it a potentially interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Substitution Reactions: The ethylphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.

    Acrylonitrile Addition: The acrylonitrile moiety can be added through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylphenyl group.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or other functional groups.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, thiazole derivatives are often explored for their potential as therapeutic agents. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-phenylthiazol-2-yl)-3-(o-tolyl)acrylonitrile
  • (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Uniqueness

What sets (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile apart is the presence of the ethyl group on the phenyl ring, which may influence its reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-3-16-8-10-17(11-9-16)20-14-24-21(23-20)19(13-22)12-18-7-5-4-6-15(18)2/h4-12,14H,3H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRCLKZIWPMTB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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